4-Chloro-6-isopropoxypyrimidin-2-amine
Overview
Description
4-Chloro-6-isopropoxypyrimidin-2-amine is a chemical compound with the molecular formula C7H10ClN3O and a molecular weight of 187.63 g/mol . It is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds similar to pyridine and benzene. Pyrimidines are significant in various fields due to their presence in nucleic acids and their role in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-isopropoxypyrimidin-2-amine typically involves the reaction of 2,4-dichloropyrimidine with isopropanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom at the 6-position with an isopropoxy group . The resulting intermediate is then treated with ammonia to replace the chlorine atom at the 2-position with an amino group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-isopropoxypyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction: Products include oxides or reduced amines.
Scientific Research Applications
4-Chloro-6-isopropoxypyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-isopropoxypyrimidin-2-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties . The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloropyrimidine: Similar structure but lacks the isopropoxy group.
2-Amino-6-chloropurine: Contains a purine ring instead of a pyrimidine ring.
Uniqueness
4-Chloro-6-isopropoxypyrimidin-2-amine is unique due to the presence of both the isopropoxy and amino groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Biological Activity
4-Chloro-6-isopropoxypyrimidin-2-amine is a pyrimidine derivative with potential applications in medicinal chemistry. Its unique structure, characterized by a chlorine atom at the 4-position, an isopropoxy group at the 6-position, and an amino group at the 2-position, suggests various biological activities. Despite its promising features, the specific biological activity of this compound remains under-researched, necessitating further investigation into its efficacy and mechanisms of action.
The molecular formula of this compound is C7H10ClN3O, with a molecular weight of 187.63 g/mol. The compound can be synthesized through several methods, typically involving the reaction of 2,4-dichloropyrimidine with isopropanol in the presence of a base under reflux conditions.
The biological activity of this compound may involve its interaction with specific enzymes or receptors. It is hypothesized that the compound could inhibit certain enzymes involved in DNA replication or repair, which may lead to anticancer properties. Additionally, its ability to undergo nucleophilic substitutions allows for modifications that could enhance its biological activities.
Antitumor Activity
Pyrimidine derivatives are also known for their antitumor activities. For instance, similar compounds have demonstrated the ability to inhibit β-glucuronidase, an enzyme linked to tumor progression. This suggests that this compound may possess comparable antitumor effects.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-Chloro-6-methylpyrimidin-2-amine | Methyl group at position 6 | Exhibits different solubility and biological activity |
4-Chloro-6-methoxypyrimidin-2-amine | Methoxy group at position 6 | Known for its role in synthesizing other pyrimidines |
2-Amino-4,6-dichloropyrimidine | Two chlorine substituents | Demonstrated potent antitumor activity |
The presence of both an isopropoxy group and an amino group in this compound distinguishes it from these analogs, potentially influencing its solubility and bioavailability.
Case Studies and Research Findings
While comprehensive studies specifically focusing on this compound are scarce, related research highlights its potential:
- Antimicrobial Studies : A study on pyrimidine derivatives indicated that modifications at the 6-position significantly enhance antimicrobial activity against Gram-positive bacteria.
- Anticancer Research : Investigations into similar compounds revealed that certain substitutions can lead to increased inhibition of cancer cell proliferation.
- Enzyme Inhibition : Research has shown that pyrimidine derivatives can act as effective inhibitors of β-glucuronidase and other enzymes relevant in therapeutic contexts .
Properties
IUPAC Name |
4-chloro-6-propan-2-yloxypyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-4(2)12-6-3-5(8)10-7(9)11-6/h3-4H,1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARASNEQOASNLGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=NC(=N1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672496 | |
Record name | 4-Chloro-6-[(propan-2-yl)oxy]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89728-45-0 | |
Record name | 4-Chloro-6-[(propan-2-yl)oxy]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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